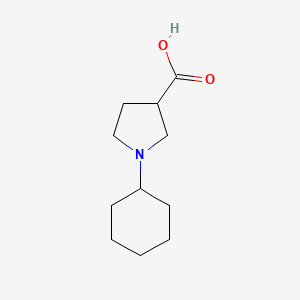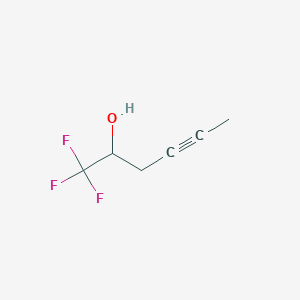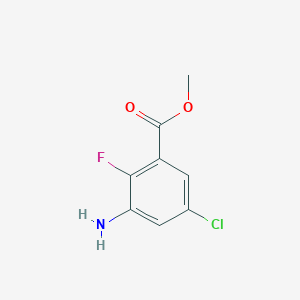![molecular formula C11H12F3NO B1468771 1-{[2-(トリフルオロメチル)フェニル]メチル}アゼチジン-3-オール CAS No. 1342598-95-1](/img/structure/B1468771.png)
1-{[2-(トリフルオロメチル)フェニル]メチル}アゼチジン-3-オール
概要
説明
1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant biological and pharmacological activities. The presence of a trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and material science.
科学的研究の応用
1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.
Material Science: Its unique chemical properties make it suitable for developing advanced materials with enhanced stability and performance.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It is employed in the synthesis of agrochemicals, polymers, and specialty chemicals due to its reactivity and stability.
準備方法
The synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(trifluoromethyl)benzyl bromide from 2-(trifluoromethyl)benzyl alcohol using hydrobromic acid.
Azetidine Formation: The azetidine ring is formed by reacting 2-(trifluoromethyl)benzyl bromide with azetidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure 1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
化学反応の分析
1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl ring, leading to the formation of various derivatives.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The azetidine ring provides structural rigidity, allowing precise interactions with the active sites of enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
類似化合物との比較
1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol can be compared with other similar compounds, such as:
1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol: This compound has a five-membered pyrrolidine ring instead of the four-membered azetidine ring, resulting in different chemical and biological properties.
1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-3-ol: This compound contains a six-membered piperidine ring, which affects its stability and reactivity compared to the azetidine analog.
1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-2-one: This compound has a carbonyl group at the second position of the azetidine ring, altering its chemical reactivity and biological activity.
The uniqueness of 1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol lies in its specific combination of the trifluoromethyl group and the azetidine ring, which imparts distinct chemical and biological properties not found in its analogs.
特性
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)10-4-2-1-3-8(10)5-15-6-9(16)7-15/h1-4,9,16H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIBCPHDTRWTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468691.png)

![2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1468693.png)
![1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468694.png)


![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468700.png)


![1-[(2-Methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468704.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468705.png)

![1-[(2-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468710.png)

